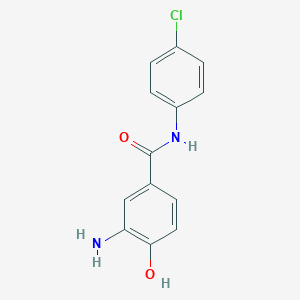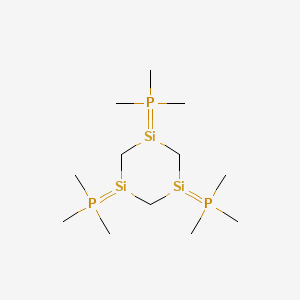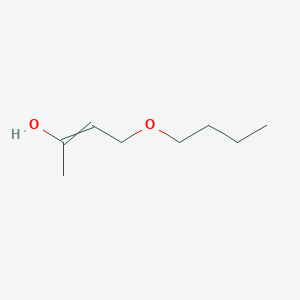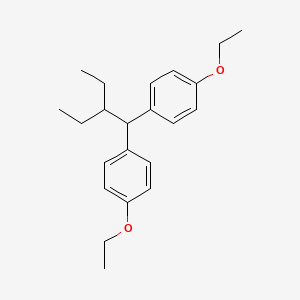
3-Amino-N-(4-chlorophenyl)-4-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-(4-chlorophenyl)-4-hydroxybenzamide is an organic compound with the molecular formula C13H11ClN2O2 It is a derivative of benzamide, characterized by the presence of an amino group, a chlorophenyl group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(4-chlorophenyl)-4-hydroxybenzamide typically involves the reaction of 4-chloroaniline with 3-amino-4-hydroxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(4-chlorophenyl)-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products Formed
Oxidation: Formation of 3-amino-N-(4-chlorophenyl)-4-oxobenzamide.
Reduction: Formation of this compound.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Amino-N-(4-chlorophenyl)-4-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-N-(4-chlorophenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. Alternatively, it can interact with receptors on the cell surface, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-N-(4-chlorophenyl)benzamide
- 4-Amino-N-(3-chlorophenyl)benzenesulfonamide
- 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril
Uniqueness
3-Amino-N-(4-chlorophenyl)-4-hydroxybenzamide is unique due to the presence of both an amino group and a hydroxy group on the benzamide scaffold. This dual functionality allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of chemical reactions and its potential as a therapeutic agent further highlight its uniqueness compared to similar compounds.
Properties
CAS No. |
62753-55-3 |
|---|---|
Molecular Formula |
C13H11ClN2O2 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
3-amino-N-(4-chlorophenyl)-4-hydroxybenzamide |
InChI |
InChI=1S/C13H11ClN2O2/c14-9-2-4-10(5-3-9)16-13(18)8-1-6-12(17)11(15)7-8/h1-7,17H,15H2,(H,16,18) |
InChI Key |
RBPFKXIBNRTHPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benz[e]indolium, 2-[7-[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benz[e]indol-2-ylidene]-1,3,5-heptatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, iodide, disodium salt](/img/structure/B14511956.png)
![(5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate](/img/structure/B14511973.png)



![2,2'-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide)](/img/structure/B14511996.png)





phosphanium chloride](/img/structure/B14512051.png)

![Diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate](/img/structure/B14512053.png)
